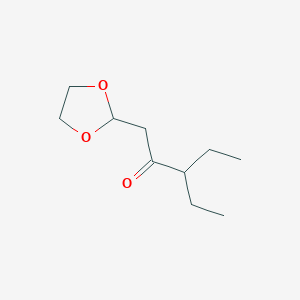

1-(1,3-Dioxolan-2-yl)-3-ethyl-pentan-2-one

Overview

Description

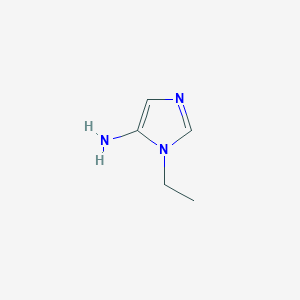

1,3-Dioxolane is a type of organic compound that contains a dioxolane ring which is a three-membered ring structure with two oxygen atoms and three carbon atoms . The compound you’re asking about seems to be a derivative of 1,3-dioxolane, with additional ethyl and pentan-2-one groups attached.

Chemical Reactions Analysis

The chemical reactions involving 1,3-dioxolane derivatives can vary widely depending on the specific compound and the conditions. For example, one study describes the stereoselective formation of substituted 1,3-dioxolanes through a three-component assembly during the oxidation of alkenes with hypervalent iodine .Scientific Research Applications

Enantioselective Synthesis

Enantioselective synthesis involving 1-(1,3-Dioxolan-2-yl)-3-ethyl-pentan-2-one has been explored, indicating its potential in producing compounds with high enantiomeric purity, useful in the pharmaceutical industry and for other applications requiring specific stereochemistry. For instance, the enantioselective ethylation of 3-(1,3-dioxolan-2-yl)-propanal by diethylzinc in the presence of various β-aminoalcohol precatalysts was demonstrated, achieving enantiomeric ratios of up to 86:14 and chemical yields ranging from 38 to 81% for the resulting 1-(1,3-dioxolan-2-yl)-3-pentanol (Wilken et al., 2000).

Biofuel Production

Research has suggested potential biofuel applications of derivatives of 1,3-dioxolanes, including this compound. For instance, alkyl-substituted 1,3-dioxolanes have been proposed as potential biodiesels, with studies investigating their pyrolysis at high temperatures using ReaxFF molecular dynamics simulations. The pyrolysis mechanisms identified can help develop chemical kinetic models for 1,3-dioxolane-based compounds applicable to combustion engine simulations (Kwon & Xuan, 2021).

Diesel Fuel Additives

Derivatives of 1,3-dioxolane have been studied as additives for diesel fuel. Research into the performance and emission characteristics of diesel engines powered with diesel–glycerol derivatives blends showed that certain derivatives can significantly reduce emissions, highlighting the potential environmental benefits of these compounds (Oprescu et al., 2014).

Surface Tension and Density Studies

The study of mixtures involving 1,3-dioxolane derivatives has provided insights into the nature and type of intermolecular interactions in binary mixtures. This knowledge can be applied in various industrial and research settings to manipulate the physical properties of solutions for desired outcomes (Calvo et al., 2004).

Chemical Synthesis and Complex Formation

1,3-Dioxolane derivatives have been utilized in chemical syntheses and the formation of new complexes, indicating their versatility in creating a wide range of chemical compounds for various applications, such as catalysis, material science, and more (Canpolat & Kaya, 2005).

Mechanism of Action

Target of Action

The primary targets of 1-(1,3-Dioxolan-2-yl)-3-ethyl-pentan-2-one are currently unknown. This compound is a derivative of dioxolane, which is a heterocyclic acetal . Dioxolane derivatives have been used in various applications, including as solvents and co-monomers in polyacetals . .

Mode of Action

As a dioxolane derivative, it may interact with its targets through the dioxolane ring structure . .

Biochemical Pathways

Dioxolanes can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol . .

Biochemical Analysis

Biochemical Properties

1-(1,3-Dioxolan-2-yl)-3-ethyl-pentan-2-one plays a significant role in biochemical reactions, particularly in the protection and deprotection of carbonyl groups. This compound interacts with enzymes such as acetalases and ketalases, which catalyze the formation and cleavage of acetal and ketal bonds, respectively . The interactions between this compound and these enzymes are crucial for maintaining the stability of carbonyl compounds during various biochemical transformations. Additionally, this compound can interact with proteins that have nucleophilic functional groups, leading to the formation of stable adducts that protect sensitive carbonyl functionalities .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with key signaling molecules, leading to alterations in gene expression and cellular metabolism . For example, the compound can modulate the activity of transcription factors, resulting in changes in the expression of genes involved in metabolic pathways. Additionally, this compound can impact cellular metabolism by influencing the activity of enzymes involved in glycolysis and the citric acid cycle .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form stable adducts with nucleophilic biomolecules. This compound can bind to enzymes and proteins through nucleophilic addition reactions, leading to the formation of stable acetal or ketal bonds . These interactions can result in the inhibition or activation of enzyme activity, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under neutral and basic conditions but can undergo hydrolysis under acidic conditions . Over time, the degradation of this compound can lead to the release of its constituent carbonyl compounds, which can have additional effects on cellular function. Long-term studies have shown that the compound can have sustained effects on cellular metabolism and gene expression, particularly in in vitro settings .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can have protective effects on carbonyl compounds, leading to enhanced stability and reduced reactivity . At high doses, this compound can exhibit toxic effects, including cellular toxicity and adverse effects on organ function . Threshold effects have been observed, where the compound exhibits beneficial effects at low doses but becomes toxic at higher concentrations.

Metabolic Pathways

This compound is involved in metabolic pathways that include the formation and cleavage of acetal and ketal bonds. Enzymes such as acetalases and ketalases play a crucial role in these pathways by catalyzing the reversible formation and cleavage of these bonds . The compound can also interact with cofactors such as nicotinamide adenine dinucleotide (NADH) and flavin adenine dinucleotide (FAD), which are involved in redox reactions and energy metabolism . These interactions can influence metabolic flux and the levels of various metabolites in the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can be taken up by cells through passive diffusion or facilitated transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins and accumulate in specific cellular compartments . This localization can influence the compound’s activity and its effects on cellular processes.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . For example, the compound can be localized to the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and modification . Additionally, this compound can be targeted to the mitochondria, where it can influence energy metabolism and redox reactions .

properties

IUPAC Name |

1-(1,3-dioxolan-2-yl)-3-ethylpentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-3-8(4-2)9(11)7-10-12-5-6-13-10/h8,10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGAOHKDTHHAJJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)CC1OCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201262091 | |

| Record name | 2-Pentanone, 1-(1,3-dioxolan-2-yl)-3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201262091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1263366-19-3 | |

| Record name | 2-Pentanone, 1-(1,3-dioxolan-2-yl)-3-ethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1263366-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pentanone, 1-(1,3-dioxolan-2-yl)-3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201262091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(Trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B1395970.png)

![2,6-Diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B1395973.png)

![2-(Tert-butyl)pyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1395976.png)

![6,6-Difluoro-3-azabicyclo[3.2.0]heptane](/img/structure/B1395984.png)

![5-Fluorobenzo[d]thiazol-2(3H)-one](/img/structure/B1395989.png)